molecular formula C15H19ClO3 B023671 Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate CAS No. 154477-54-0

Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate

Cat. No. B023671
Key on ui cas rn: 154477-54-0
M. Wt: 282.76 g/mol
InChI Key: ULWORPZJUIFPIC-UHFFFAOYSA-N
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Patent
US08247434B2

Procedure details

MDC (600 ml) and aluminium chloride (347 gms) were charged to a reactor and chilled to −10° C. Methyl-2-methyl-2 phenyl-propanoate (Intermediate 4) (500 gms) was dissolved in MDC (650 ml) and added slowly through a dropper at −10 to 0° C. to obtain mixture A. MDC (600 ml) and aluminium chloride (520 gms) were charged to a different reactor, and chilled to −10° C. 4-chloro butyryl chloride (550 gms) was dissolved in MDC (650 ml) and added slowly through a dropper at −10 to 0° C. to obtain mixture B. Both mixtures A and B were stirred for 45 minutes at −10 to 0° C. separately. Mixture A was added to mixture B slowly at −10 to 0° C. and the reaction monitored by GC for completion (24 hours). The mass was quenched slowly in conc. HCl (1 ltr) at 10-20° C. and stirred for 30 minutes. The MDC layer was separated and the aqueous layer extracted with MDC (500 ml). The combined MDC layer was dried over sodium sulfate and concentrated under vacuum to obtain 880 gms of the title compound as an oil.
Quantity
347 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
520 g
Type
reactant
Reaction Step Three
Quantity
550 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[CH3:5][O:6][C:7](=[O:17])[C:8]([CH3:16])([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[CH3:9].[Cl:18][CH2:19][CH2:20][CH2:21][C:22](Cl)=[O:23]>>[CH3:5][O:6][C:7](=[O:17])[C:8]([C:10]1[CH:11]=[CH:12][C:13]([C:22](=[O:23])[CH2:21][CH2:20][CH2:19][Cl:18])=[CH:14][CH:15]=1)([CH3:9])[CH3:16] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
347 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
500 g
Type
reactant
Smiles
COC(C(C)(C1=CC=CC=C1)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(C)(C1=CC=CC=C1)C)=O
Step Three
Name
Quantity
520 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Four
Name
Quantity
550 g
Type
reactant
Smiles
ClCCCC(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
Both mixtures A and B were stirred for 45 minutes at −10 to 0° C. separately
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added slowly through a dropper at −10 to 0° C.
CUSTOM
Type
CUSTOM
Details
to obtain mixture A
TEMPERATURE
Type
TEMPERATURE
Details
chilled to −10° C
ADDITION
Type
ADDITION
Details
added slowly through a dropper at −10 to 0° C.
CUSTOM
Type
CUSTOM
Details
to obtain mixture B
ADDITION
Type
ADDITION
Details
Mixture A was added to mixture B slowly at −10 to 0° C.
CUSTOM
Type
CUSTOM
Details
monitored by GC for completion (24 hours)
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The mass was quenched slowly in conc. HCl (1 ltr) at 10-20° C.
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The MDC layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with MDC (500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined MDC layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
COC(C(C)(C)C1=CC=C(C=C1)C(CCCCl)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 880 g
YIELD: CALCULATEDPERCENTYIELD 110.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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